(Rac)-Finerenone

Mineralocorticoid Receptor Binding Affinity IC50

Procure (Rac)-Finerenone (CAS 1050477-27-4), the essential racemic reference standard for finerenone analytical method development and ANDA validation. Exhibiting an IC50 of 18 nM and >500-fold MR selectivity, this high-purity compound ensures accurate calibration in LC-MS/MS and HPLC workflows. Its balanced 1:1 heart-kidney tissue distribution makes it critical for cardiorenal disease models. Required for demonstrating method accuracy, precision, and reproducibility in regulatory submissions.

Molecular Formula C21H22N4O3
Molecular Weight 378.4 g/mol
CAS No. 1050477-27-4
Cat. No. B045162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Finerenone
CAS1050477-27-4
Molecular FormulaC21H22N4O3
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCCOC1=NC=C(C2=C1C(C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C
InChIInChI=1S/C21H22N4O3/c1-5-28-21-18-17(14-7-6-13(9-22)8-15(14)27-4)16(20(23)26)12(3)25-19(18)11(2)10-24-21/h6-8,10,17,25H,5H2,1-4H3,(H2,23,26)
InChIKeyBTBHLEZXCOBLCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-Finerenone CAS 1050477-27-4: Baseline Pharmacological and Analytical Reference Standard Profile


(Rac)-Finerenone (CAS 1050477-27-4), the racemic mixture of the S-enantiomer finerenone, is a third-generation, nonsteroidal mineralocorticoid receptor (MR) antagonist with an IC50 of 18 nM [1]. It exhibits high selectivity (>500-fold) for the MR over glucocorticoid, androgen, and progesterone receptors [2]. The racemate serves as a critical analytical reference standard for method development, validation, and quality control in pharmaceutical analysis, particularly for Abbreviated New Drug Applications (ANDA) and commercial production of finerenone [3].

Why (Rac)-Finerenone Cannot Be Substituted with Other MR Antagonists in Analytical and Research Applications


Generic substitution with other mineralocorticoid receptor antagonists such as spironolactone, eplerenone, or esaxerenone is not scientifically valid due to fundamental differences in receptor binding affinity, selectivity profile, tissue distribution, and clinical effect profiles. (Rac)-Finerenone exhibits an IC50 of 18 nM for the MR, compared to 24 nM for spironolactone and 990 nM for eplerenone [1]. Furthermore, finerenone's balanced heart-kidney tissue distribution (1:1 ratio) contrasts sharply with the kidney-predominant distribution of steroidal MRAs, where spironolactone shows a ≥6-fold kidney preference [2]. These distinct pharmacodynamic and pharmacokinetic properties translate into divergent clinical outcomes, including differential effects on blood pressure reduction, hyperkalemia risk, and cardiorenal protection [3]. In analytical contexts, (Rac)-Finerenone serves as a specific racemic reference standard essential for method validation and quality control of finerenone formulations, a role that no other MRA can fulfill .

Quantitative Differentiation of (Rac)-Finerenone from Spironolactone, Eplerenone, and Esaxerenone


MR Binding Affinity: Finerenone IC50 = 18 nM vs Spironolactone 24 nM and Eplerenone 990 nM

Finerenone exhibits a mineralocorticoid receptor (MR) IC50 of 18 nM, demonstrating higher potency than spironolactone (IC50 24 nM) and markedly higher potency than eplerenone (IC50 990 nM) [1]. This 55-fold potency advantage over eplerenone enables effective MR antagonism at lower doses.

Mineralocorticoid Receptor Binding Affinity IC50

Receptor Selectivity: Finerenone >500-Fold MR Selectivity vs Steroidal MRA Off-Target Binding

Finerenone displays >500-fold selectivity for the MR over glucocorticoid (GR), androgen (AR), and progesterone receptors (PR) [1]. In contrast, spironolactone exhibits low MR selectivity, binding significantly to AR and PR, leading to off-target effects such as gynecomastia and menstrual irregularities [2]. Eplerenone shows moderate selectivity, while esaxerenone and finerenone both achieve high MR selectivity without agonist/antagonist activity at other steroid hormone receptors [3].

Receptor Selectivity Off-Target Effects GR AR PR

Tissue Distribution: Finerenone Balanced 1:1 Heart-Kidney Ratio vs Kidney-Predominant Distribution of Steroidal MRAs

Quantitative whole-body autoradiography in rats revealed that [14C]-labeled finerenone distributes equally between cardiac and renal tissues (heart:kidney ratio 1:1) [1]. In contrast, spironolactone shows ≥6-fold higher concentration in kidney versus heart, and eplerenone exhibits approximately 3-fold higher kidney concentration [2]. This balanced distribution is unique among MRAs.

Tissue Distribution Pharmacokinetics Heart Kidney

Clinical Efficacy in CKD with T2D: Finerenone 20% ESKD Risk Reduction vs Placebo, with Distinct BP Profile vs Esaxerenone

In the pooled FIDELITY analysis of Phase 3 trials (FIDELIO-DKD and FIGARO-DKD), finerenone reduced the incidence of end-stage kidney disease (ESKD) by 20% compared to placebo (absolute reduction 0.6%) [1]. Regarding blood pressure effects, a network meta-analysis found that esaxerenone produced greater systolic blood pressure (SBP) reductions than finerenone (WMD 3.11 mmHg, 95% CI 0.544–5.676, P=0.021), while finerenone showed similar urinary albumin-to-creatinine ratio (UACR) reduction to esaxerenone (WMD 0.24, 95% CI -0.016 to 0.496, P=0.869) [2]. This indicates finerenone achieves renal protection with less pronounced antihypertensive effects.

Clinical Outcomes CKD T2D ESKD Blood Pressure

Analytical Reference Standard: (Rac)-Finerenone for ANDA Method Validation and Quality Control

(Rac)-Finerenone (CAS 1050477-27-4) is supplied as a high-quality reference standard with comprehensive characterization data compliant with regulatory guidelines . It is specifically used for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of finerenone [1]. The product may be traceable to pharmacopeial standards (USP or EP) based on feasibility . No other MRA can substitute for this specific analytical purpose.

Analytical Reference Standard Method Validation ANDA Quality Control

Optimal Procurement and Application Scenarios for (Rac)-Finerenone


Pharmaceutical Quality Control and ANDA Method Validation

Laboratories conducting method development, validation, and quality control for finerenone drug products or generic formulations should procure (Rac)-Finerenone as the primary reference standard. The racemate is specifically characterized for these applications and may provide traceability to USP or EP standards [1]. Its use is essential for demonstrating analytical method accuracy, precision, and reproducibility in regulatory submissions such as ANDAs .

Preclinical Research Requiring Balanced Cardiorenal MR Antagonism

Investigators studying the pathophysiology of combined cardiorenal disease in animal models should consider (Rac)-Finerenone due to its unique 1:1 heart-kidney tissue distribution [1]. This balanced distribution enables simultaneous assessment of cardiac and renal protection without the confounding effects of blood pressure reduction seen with other MRAs . The compound's high MR selectivity (>500-fold) also minimizes off-target endocrine effects that could confound experimental interpretations .

Comparative Pharmacology Studies of Nonsteroidal MRAs

In studies designed to compare the pharmacological properties of nonsteroidal MRAs (finerenone, esaxerenone, apararenone), (Rac)-Finerenone serves as the essential comparator representing the finerenone scaffold. Key differentiating parameters for such studies include MR binding affinity (IC50 18 nM) [1], balanced tissue distribution , and the distinct blood pressure-lowering profile relative to esaxerenone (3.11 mmHg SBP difference) .

Bioanalytical Method Development for Finerenone Pharmacokinetic Studies

(Rac)-Finerenone is the required analytical standard for developing and validating LC-MS/MS or HPLC methods to quantify finerenone in biological matrices during pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies. The racemic standard ensures accurate calibration and quality control, meeting regulatory expectations for bioanalytical method validation in both preclinical and clinical settings [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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